REACTION_CXSMILES
|
Cl[CH2:2][C:3]1[CH:8]=[CH:7][C:6]([N+:9]([O-:11])=[O:10])=[CH:5][CH:4]=1.C(=O)([O-])[O-].[K+].[K+].Cl.[CH2:19]([NH2:21])[CH3:20]>C(#N)C>[N+:9]([C:6]1[CH:7]=[CH:8][C:3]([CH2:2][NH:21][CH2:19][CH3:20])=[CH:4][CH:5]=1)([O-:11])=[O:10] |f:1.2.3,4.5|
|
Name
|
|
Quantity
|
0.34 g
|
Type
|
reactant
|
Smiles
|
ClCC1=CC=C(C=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
1.38 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
0.33 g
|
Type
|
reactant
|
Smiles
|
Cl.C(C)N
|
Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
The reaction mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 16 h
|
Duration
|
16 h
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the solvent removed in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=CC=C(CNCC)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 1 mmol | |
AMOUNT: MASS | 0.18 g | |
YIELD: PERCENTYIELD | 50% | |
YIELD: CALCULATEDPERCENTYIELD | 50% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |